Decafluoro-2-trifluoromethyl-2-iodopentane
CAS No.: 102780-88-1
VCID: VC0009053
Molecular Formula: C6F13I
Molecular Weight: 445.95 g/mol
* For research use only. Not for human or veterinary use.
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Description | Decafluoro-2-trifluoromethyl-2-iodopentane is a fluorinated iodocarbon with the molecular formula C6F13I . It is also known by several synonyms, including 2-Iodoperfluoro-2-methylpentane and Perfluoro(2-iodo-2-methylpentane) . This compound has a boiling point of 115 °C and a density of 2.14 g/cm3 . Fluoroiodocarbons, including Decafluoro-2-trifluoromethyl-2-iodopentane, possess unique properties due to the presence of fluorine atoms, which impart exceptionally low reactivity, high stability, and low toxicity . The presence of multiple fluorine atoms on the carbon bonded to iodine strengthens the carbon-iodine bond, making it resistant to chemical reactions . Fluoroiodocarbons such as Decafluoro-2-trifluoromethyl-2-iodopentane inhibit unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), and homolytic bond cleavage, contributing to their high stability and low toxicity . These compounds have not been implicated in ozone depletion, global warming, or long-term terrestrial environmental contamination . Due to these properties, fluoroiodocarbons are considered as effective, environmentally safe replacements for chlorofluorocarbons (CFCs) and halons in various applications, including refrigerants, solvents, foam blowing agents, propellants, and firefighting agents . Another similar chemical compound is 1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane, which has the molecular formula C7H3F13 and a molecular weight of 334.07800 . |
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CAS No. | 102780-88-1 |
Product Name | Decafluoro-2-trifluoromethyl-2-iodopentane |
Molecular Formula | C6F13I |
Molecular Weight | 445.95 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane |
Standard InChI | InChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16 |
Standard InChIKey | PCOHEQOCJXXENZ-UHFFFAOYSA-N |
SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I |
Canonical SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I |
PubChem Compound | 2736750 |
Last Modified | Sep 13 2023 |
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